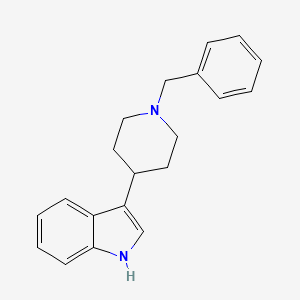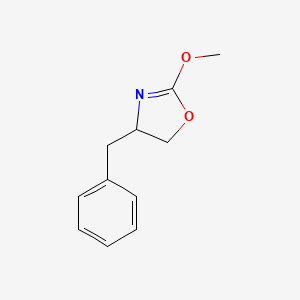
4-(Dimethylamino)-2-methylbutan-2-ol
Descripción general
Descripción
4-(Dimethylamino)-2-methylbutan-2-ol , also known as DMAP , is a derivative of pyridine. It is a white solid compound with the chemical formula (CH₃)₂NC₅H₄N . DMAP is of interest due to its increased basicity compared to pyridine, attributed to resonance stabilization from the NMe₂ substituent .
Synthesis Analysis
- Reaction with Dimethylamine : The 4-pyridylpyridinium cation reacts with dimethylamine to yield DMAP .
Molecular Structure Analysis
DMAP’s molecular structure consists of a pyridine ring with a dimethylamino group (NMe₂) attached at the 4-position. The resonance effect from the NMe₂ group enhances its basicity .
Chemical Reactions Analysis
- Kinetic Resolution Experiments : Chiral DMAP analogues are used for kinetic resolution of secondary alcohols and Evans auxiliary type amides .
Physical And Chemical Properties Analysis
Aplicaciones Científicas De Investigación
Chemical Synthesis and Reactions
The compound has been explored in various chemical reactions and syntheses. A study by Casy, Myers, and Pocha (1966) discussed the acid-catalyzed elimination of related compounds, resulting in the formation of corresponding butenes (Casy, Myers, & Pocha, 1966). Additionally, the base-catalyzed elimination of 2-chlorobutanes derived from similar compounds was investigated, leading to a mixture of fragmentation products (Casy, Myers, & Pocha, 1966).
Antituberculosis Activity
Omel’kov, Fedorov, and Stepanov (2019) synthesized new derivatives of the compound with significant antituberculosis activity. One of the derivatives, (1R*,2S*)-1-(6-Bromo-2-chloroquinolin-3-yl)-4-dimethylamino-2-(naphthalen-1-yl)-1-phenylbutan-2-ol hydrocitrate, exhibited high antituberculosis activity and is in the final stage of clinical trials (Omel’kov, Fedorov, & Stepanov, 2019).
Catalytic Actions in Synthesis
Nicponski (2014) explored the catalytic action of a related compound, 4-(dimethylamino)pyridine (DMAP), in the synthesis of 2-methylene-γ-butyrolactones. This reaction is significant for synthesizing compounds with acid-sensitive groups under neutral conditions (Nicponski, 2014).
Antimicrobial Activity
Ghorab, Soliman, Alsaid, and Askar (2017) synthesized a new series of compounds including 4-((4,4-dimethyl-2,6-dioxocyclohexylidene)methylamino)-N-(substituted)benzenesulfonamide, which displayed interesting antimicrobial activity against a range of bacteria and fungi (Ghorab, Soliman, Alsaid, & Askar, 2017).
Analytical and Pharmacological Studies
Srinivasu, Rao, Sridhar, Kumar, Chandrasekhar, and Islam (2005) developed a new HPLC method for determining the presence of Zolmitriptan and its impurities, utilizing a derivative of the compound for analytical purposes (Srinivasu et al., 2005).
Mecanismo De Acción
Propiedades
IUPAC Name |
4-(dimethylamino)-2-methylbutan-2-ol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H17NO/c1-7(2,9)5-6-8(3)4/h9H,5-6H2,1-4H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RJQUVLWORVOTCF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CCN(C)C)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H17NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
131.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(Dimethylamino)-2-methylbutan-2-ol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



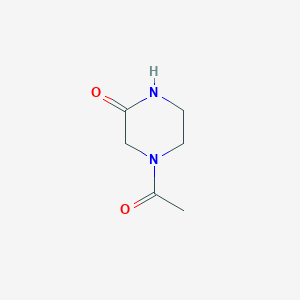
![(6-Bromobenzo[b]thiophen-2-yl)methanamine](/img/structure/B3034453.png)


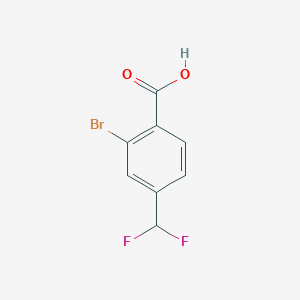
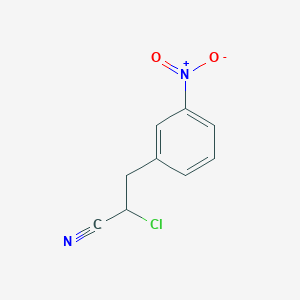

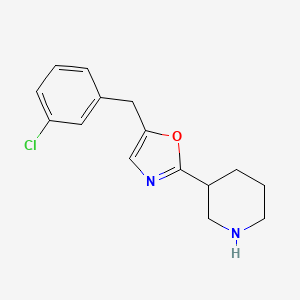
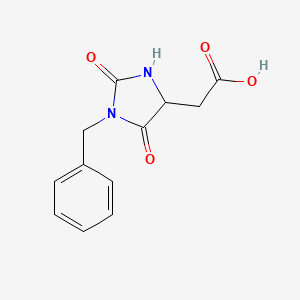
![3-(3,4-Dimethoxyphenyl)-5-[1-(3-methoxybenzoyl)pyrrolidin-2-yl]-1,2,4-oxadiazole](/img/structure/B3034470.png)
